(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Asymmetric Hydrosilylation Rhodium Catalysis Ketone Reduction

Researchers scaling asymmetric hydroboration face inconsistent ee when switching borane reagents-common diphosphines can invert stereochemistry. (R)-QUINAP maintains consistent induction with HBPin, simplifying process development. Delivers up to 98% ee in allylic alkylation; the only practical P,N-ligand for β-substituted vinylarenes.

Molecular Formula C31H22NP
Molecular Weight 439.5 g/mol
CAS No. 149341-34-4
Cat. No. B130075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
CAS149341-34-4
Molecular FormulaC31H22NP
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
InChIInChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
InChIKeyYMJAIEYASUCCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QUINAP for Asymmetric Catalysis: Atropisomeric P,N-Ligand


(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, widely known as QUINAP (CAS 149341-34-4), is the prototypical member of the atropisomeric P,N-chelating ligand family [1]. First synthesized in 1993, QUINAP established a new class of chiral ligands defined by their stable axial chirality, enabled by the restricted rotation around the biaryl bond between a naphthyl-phosphine unit and an isoquinoline nitrogen donor [2]. This unique P,N-heterotopic framework provides a distinct steric and electronic environment that has proven effective across a broad range of synthetically valuable asymmetric transformations, including hydroboration, diboration, and allylic alkylation [3]. The (R)-enantiomer is the most commonly employed in research and is commercially available with specified purity and enantiomeric excess.

Why Generic P,N-Ligand Substitution Fails


Generic substitution among chiral ligands is scientifically unsound due to the extreme sensitivity of asymmetric induction to subtle variations in ligand architecture. Even within the QUINAP family, modifications to the isoquinoline ring can alter enantiomeric excess (ee) by a factor of three in copper-catalyzed reactions [1]. More broadly, the performance of QUINAP is not interchangeable with other privileged ligand classes. For example, while QUINAP and BINAP are both based on a biaryl backbone, their different donor atom sets (P,N vs. P,P) lead to fundamentally different chelate ring geometries and coordination environments [2]. This results in opposite trends in asymmetric induction when changing borane reagents in hydroboration and vastly different enantioselectivities in hydrosilylation, where QUINAP has been shown to perform poorly compared to diphosphines [3]. Therefore, the selection of a specific ligand is not a matter of general class but must be driven by quantitative, reaction-specific performance data.

Quantitative Comparator Evidence for Informed Procurement


Enantioselectivity in Rhodium-Catalyzed Hydrosilylation vs. BINAP

In a direct head-to-head comparison under identical conditions, (R)-QUINAP exhibits significantly lower enantioselectivity compared to the diphosphine ligand (R)-BINAP in the rhodium-catalyzed hydrosilylation of acetophenone [1]. This stark difference demonstrates that QUINAP is not a universally superior ligand but possesses a specific, reaction-dependent performance profile. A procurement decision based on general ligand class would be scientifically flawed; this data highlights the necessity of matching the ligand to the specific reaction of interest.

Asymmetric Hydrosilylation Rhodium Catalysis Ketone Reduction

Consistent Induction with Pinacol Borane vs. BINAP/Josiphos

In rhodium-catalyzed hydroboration of vinyl arenes, QUINAP demonstrates a critical advantage over common diphosphine ligands when the borane reagent is changed from catechol borane (HBCat) to the more stable and easily handled pinacol borane (HBPin) [1]. While ligands such as BINAP and Josiphos suffer a reversal in the sense of asymmetric induction upon switching to HBPin, QUINAP, as a P,N-ligand, maintains the same sense of induction [1]. This property simplifies process optimization and ensures a predictable stereochemical outcome, a key factor for reliable methodology development and scale-up.

Asymmetric Hydroboration Rhodium Catalysis Borane Reagent Compatibility

Hydroboration of Sterically Hindered β-Substituted Alkenes

A cross-study comparison of literature data reveals that QUINAP and its structural relatives provide superior enantioselectivity in the rhodium-catalyzed hydroboration of challenging β-substituted vinylarenes compared to diphosphine ligands [1]. For the hydroboration of (E)-β-substituted vinylarene (E)-30, QUINAP achieves an enantiomeric excess (ee) of 82% [1]. While specific quantitative data for diphosphines on this exact substrate is not provided in the source, the review explicitly states that QUINAP-type ligands give 'superior results' and are 'essentially the only practical solution' for this substrate class [1], a conclusion based on the referenced comparative studies.

Asymmetric Hydroboration Sterically Hindered Substrates Rhodium Catalysis

Enantioselectivity in Pd-Catalyzed Allylic Alkylation

QUINAP-based palladium complexes are highly effective catalysts for asymmetric allylic alkylation, a fundamental reaction for constructing C-C bonds with stereocontrol [1]. In the benchmark reaction between (E)-1,3-diphenyl-2-propenyl acetate and dimethyl malonate, the enantiomeric excess (ee) is highly tunable, ranging from 67% to a high of 98% depending on the specific reaction conditions [1]. The optimal result of 98% ee was achieved in acetonitrile at -13 °C in the presence of 15-crown-5 [1]. This tunability offers researchers a wide window for reaction optimization.

Asymmetric Allylic Alkylation Palladium Catalysis C-C Bond Formation

Chemical and Optical Purity Specifications

For procurement purposes, the commercial (R)-QUINAP ligand (CAS 149341-34-4) is supplied with defined quality metrics that are critical for reproducible catalysis. The chemical purity is specified as ≥95.0% as determined by quantitative NMR (qNMR), and the optical purity, a measure of enantiomeric excess, is specified as ≥98.0% . This high level of optical purity is essential for achieving high enantioselectivity in downstream catalytic applications and provides a verifiable benchmark against which alternative or lower-cost sources should be rigorously evaluated.

Chiral Ligand Quality Control Procurement Specification

Validated Application Scenarios for QUINAP


Robust Hydroboration with Pinacol Borane

Researchers seeking to develop a robust and scalable asymmetric hydroboration of vinyl arenes using pinacol borane (HBPin) should prioritize QUINAP. Evidence demonstrates that unlike common diphosphine ligands (e.g., BINAP), QUINAP maintains a consistent sense of asymmetric induction when switching from catechol borane to the more stable HBPin [1]. This unique property simplifies reaction development and ensures predictable stereochemical outcomes, mitigating a common and significant risk in process chemistry.

Hydroboration of Sterically Hindered Alkenes

For projects involving the asymmetric hydroboration of challenging β-substituted vinylarenes, QUINAP is the ligand of choice. A class-level review of the literature concludes that QUINAP and its relatives provide superior enantioselectivity for this substrate class compared to diphosphine ligands, and are 'essentially the only practical solution' for achieving high enantioselectivity [1]. A researcher facing low yields or poor ee with other ligands should switch to a QUINAP-based catalytic system.

Method Optimization for Allylic Alkylation

When establishing a new methodology for Pd-catalyzed asymmetric allylic alkylation, QUINAP is an excellent starting point due to its high and tunable enantioselectivity. The system has been shown to deliver up to 98% ee in a benchmark reaction, with performance highly dependent on reaction conditions such as solvent, temperature, and the presence of additives like 15-crown-5 [1]. This tunability provides a wide window for optimization to achieve desired stereochemical outcomes.

Contraindicated Use: Ketone Hydrosilylation

QUINAP should NOT be selected for the rhodium-catalyzed asymmetric hydrosilylation of simple ketones like acetophenone. Direct comparative data shows that QUINAP delivers poor enantioselectivity (up to 53% ee) in this reaction, while diphosphine ligands like BINAP achieve much higher levels of control (up to 95% ee) [1]. This evidence guides a scientifically sound procurement decision, steering users away from QUINAP and towards more effective ligand classes for this specific transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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